4-Bromo-3-cyclobutylpyridine

Description

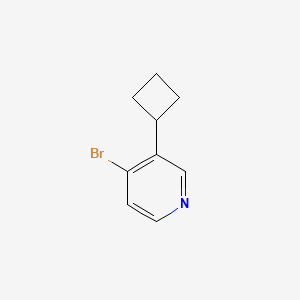

4-Bromo-3-cyclobutylpyridine is a brominated pyridine derivative characterized by a bromine atom at the 4-position and a cyclobutyl substituent at the 3-position of the pyridine ring. The molecular formula is inferred to be C₉H₉BrN, combining a pyridine backbone (C₅H₄N) with a bromine atom and a cyclobutyl group (C₄H₇). The cyclobutyl group introduces steric bulk and moderate ring strain, which may influence reactivity in cross-coupling reactions or interactions in medicinal chemistry contexts. Brominated pyridines like this are often intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to the versatility of the bromine atom as a leaving group .

Properties

IUPAC Name |

4-bromo-3-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-4-5-11-6-8(9)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIWAMQLPDMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclobutylpyridine can be achieved through several methods. One common approach involves the bromination of 3-cyclobutylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclobutylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

The major products formed from these reactions include substituted pyridines, cyclobutyl derivatives, and biaryl compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-Bromo-3-cyclobutylpyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Alkyl vs. Cyclic Substituents

- 4-Bromo-3-methylpyridine (C₆H₆BrN): The methyl group at position 3 is smaller and less sterically demanding than cyclobutyl.

- 4-Bromo-3-ethoxypyridine (C₇H₈BrNO): The ethoxy group is strongly electron-donating via resonance, significantly altering the ring’s electronic environment. This contrasts with the cyclobutyl group, which lacks lone pairs for resonance and may sterically hinder ortho/para positions .

Cyclic Substituents

- 4-Bromo-2-cyclopropylpyridine (C₈H₈BrN): The cyclopropyl group at position 2 introduces greater ring strain (60° bond angles) compared to cyclobutyl (90°). This strain may enhance reactivity in ring-opening or substitution reactions. The positional difference (2 vs. 3) also affects steric interactions with the bromine at position 4 .

- 4-Bromo-3-fluoropyridine (C₅H₃BrFN): Fluorine’s electronegativity withdraws electron density from the ring, increasing the pyridine’s susceptibility to nucleophilic attack. Cyclobutyl, in contrast, has a weaker electronic effect but greater steric bulk .

Steric and Positional Effects

| Compound | Substituent (Position) | Molecular Formula | Key Steric/Electronic Features |

|---|---|---|---|

| 4-Bromo-3-cyclobutylpyridine | Cyclobutyl (3) | C₉H₉BrN | High steric bulk; moderate ring strain |

| 2-Bromo-3-methylpyridine | Methyl (3) | C₆H₆BrN | Low steric hindrance; weak electron donation |

| 4-Bromo-2-cyclopropylpyridine | Cyclopropyl (2) | C₈H₈BrN | High ring strain; positional steric effects |

| 4-Bromo-3-ethoxypyridine | Ethoxy (3) | C₇H₈BrNO | Strong resonance donation; moderate sterics |

- Positional Differences : In 4-Bromo-2-cyclopropylpyridine, the cyclopropyl group at position 2 creates a different steric environment for reactions at position 4 (bromine site) compared to this compound, where the cyclobutyl group at position 3 may shield the adjacent position 2 .

Biological Activity

4-Bromo-3-cyclobutylpyridine (CAS Number: 1314353-64-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 201.09 g/mol. The compound features a bromine atom attached to a pyridine ring, which is further substituted by a cyclobutyl group. This unique structure contributes to its reactivity and biological profile.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the introduction of the bromine substituent onto the pyridine ring, facilitating further functionalization.

- Cyclization Reactions : Cyclobutyl groups can be introduced via cyclization processes involving appropriate precursors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cytokine Modulation : By affecting signaling pathways related to inflammation, it may reduce the production of inflammatory mediators.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains when modified with additional functional groups.

- Anti-inflammatory Study : Research published in Pharmacological Research highlighted that treatment with this compound reduced inflammation markers in a mouse model of arthritis.

- Pharmacokinetics Investigation : A pharmacokinetic study indicated that the compound has favorable absorption characteristics, making it suitable for further development as an oral medication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.